

Methyl 2-chloro-5-nitrobenzoate molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-chloro-5-nitrobenzoate**

Cat. No.: **B1585271**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-chloro-5-nitrobenzoate**

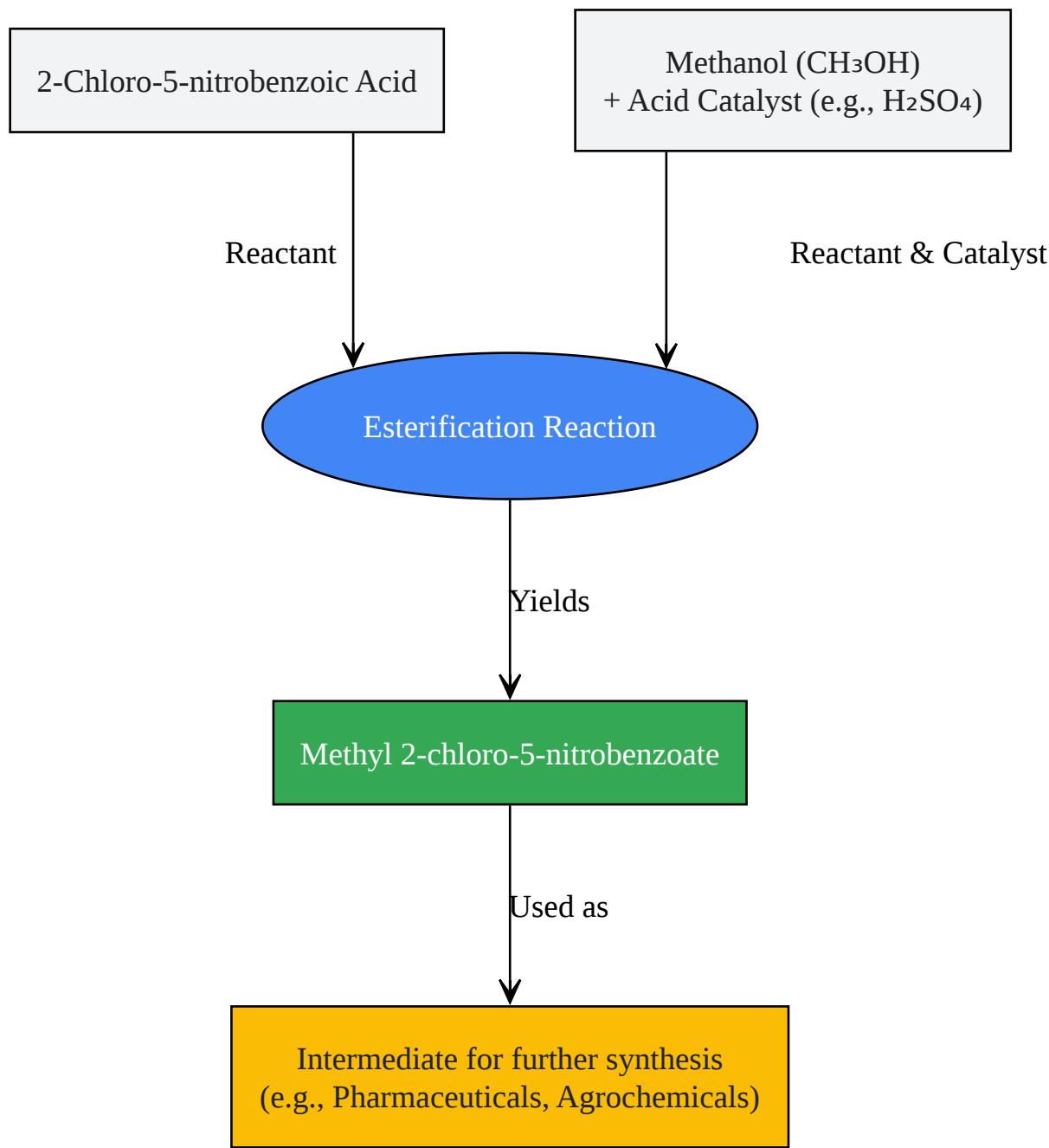
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **methyl 2-chloro-5-nitrobenzoate**, a key chemical intermediate. It covers its physicochemical properties, synthesis protocols, and applications in research and development, with a focus on its role in the synthesis of pharmacologically active molecules.

Core Properties and Data

Methyl 2-chloro-5-nitrobenzoate is a substituted aromatic compound widely used as a building block in organic synthesis. Its molecular structure, featuring a chlorinated and nitrated benzene ring with a methyl ester group, makes it a versatile reagent for introducing these functionalities into more complex molecules.

Below is a summary of its key quantitative and qualitative properties.


Property	Value	Citations
Molecular Weight	215.59 g/mol	[1] [2]
Molecular Formula	C ₈ H ₆ CINO ₄	[1] [2]
CAS Number	6307-82-0	[1] [2]
IUPAC Name	methyl 2-chloro-5-nitrobenzoate	[1]
Synonyms	2-Chloro-5-nitrobenzoic acid methyl ester	[1]
Physical Form	Solid	
Melting Point	48-52 °C	[3]
InChI Key	VCYWZLGOWNCJNJ-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The most common method for synthesizing **methyl 2-chloro-5-nitrobenzoate** is through the esterification of its parent carboxylic acid, 2-chloro-5-nitrobenzoic acid.

Logical Workflow for Synthesis

The following diagram illustrates the typical synthesis pathway from the precursor to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **methyl 2-chloro-5-nitrobenzoate**.

Detailed Experimental Protocol: Fischer Esterification

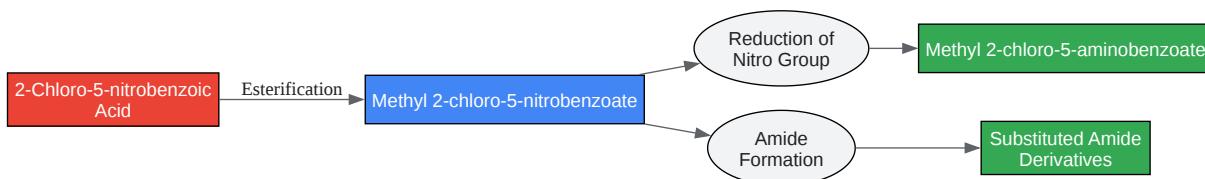
This protocol describes the synthesis of **methyl 2-chloro-5-nitrobenzoate** from 2-chloro-5-nitrobenzoic acid using methanol with an acid catalyst.

Materials:

- 2-Chloro-5-nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4) or anhydrous Hydrogen Chloride (HCl) gas
- Water
- Hexane
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (e.g., 0.10 mol) in anhydrous methanol (e.g., 100 ml).[4]
- Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[5] Alternatively, bubble anhydrous hydrogen chloride gas through the mixture for several hours at room temperature.[4]
- Reaction: Heat the mixture to reflux and maintain for several hours (typically 3-4 hours) to drive the esterification to completion.[5]
- Work-up: After cooling the reaction mixture to room temperature, pour it into a larger volume of water.[4]
- Extraction: The product may precipitate as a solid or can be extracted. Triturate the aqueous mixture with hexane. Separate the organic (hexane) layer.[4]
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent like $MgSO_4$ or Na_2SO_4 .[4] Filter off the drying agent and remove the solvent (hexane) under reduced pressure to yield the crude **methyl 2-chloro-5-nitrobenzoate**.[4]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a light yellow solid.


Applications in Research and Drug Development

Methyl 2-chloro-5-nitrobenzoate is not typically an end-product but serves as a crucial intermediate in the synthesis of more complex, high-value molecules.

- **Pharmaceutical Synthesis:** The parent compound, 2-chloro-5-nitrobenzoic acid, is a versatile precursor in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.^[6] Derivatives have been synthesized and investigated as potential next-generation antibacterial agents, showing activity against strains like methicillin-resistant *Staphylococcus aureus* (MRSA).^[7] Methyl 5-chloro-2-nitrobenzoate, an isomer of the title compound, is a known intermediate in the synthesis of Tolvaptan, an oral vasopressin V₂-receptor antagonist.^[8]
- **Agrochemicals:** The structural motifs present in this compound are found in various pesticides and herbicides. Its precursor is used in agrochemical formulations to enhance efficacy.^[6]
- **Organic Synthesis:** As a functionalized benzene derivative, it is a valuable building block. The carboxyl group can be converted into amides or other esters, while the nitro group can be reduced to an amine, opening pathways to a wide range of substituted aniline derivatives.^[5] The chlorine atom can also be substituted in nucleophilic aromatic substitution reactions.^[5]

Illustrative Reaction Pathway

The diagram below shows the logical relationship of **methyl 2-chloro-5-nitrobenzoate** as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **methyl 2-chloro-5-nitrobenzoate** is associated with the following hazards:

- Causes serious eye irritation (H319).[1]
- Causes skin irritation (H315).[1]
- May cause respiratory irritation (H335).[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Methyl 2-chloro-5-nitrobenzoate molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585271#methyl-2-chloro-5-nitrobenzoate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com